molecular formula C24H33Cl2N5O2 B608118 Ipatasertib HCl CAS No. 1489263-16-2

Ipatasertib HCl

Cat. No. B608118
M. Wt: 494.461
InChI Key: DGGYVQQEWGRNDH-GJYOXNSLSA-N
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Description

Ipatasertib (RG7440) is an experimental cancer drug in development by Roche . It is a small molecule inhibitor of AKT, which is a key component of the PI3K/AKT pathway . Ipatasertib was discovered by Genentech in collaboration with Array Biopharma and is currently in phase II trials for treatment of breast cancer .


Synthesis Analysis

The synthesis of Ipatasertib involves a convergent process consisting of ten steps with eight isolated intermediates . All three stereocenters are introduced using enzyme or metal catalysis . The first key chiral component is a trans-substituted cyclopentylpyrimidine compound, and the second key chiral component, a β2-amino acid, is produced using an asymmetric aminomethylation (Mannich) reaction .


Molecular Structure Analysis

The molecular structure of Ipatasertib consists of a complex arrangement of atoms, including carbon, hydrogen, nitrogen, oxygen, and chlorine . The molecular formula is C24H32ClN5O2 . The molecular weight is approximately 458.00 g/mol .


Chemical Reactions Analysis

The formation of the pyrimidine ring of the Ipatasertib core structure is formed by condensation . The reaction worked well throughout the clinical phases . In another study, a ketoreductase was engineered for the biocatalytic synthesis of an Ipatasertib precursor .

Scientific Research Applications

  • Breast Cancer Treatment : Ipatasertib combined with paclitaxel has been shown to improve progression-free survival in patients with metastatic triple-negative breast cancer. This combination may be particularly effective in patients with PTEN-low tumors, according to a phase 2 trial (Kim et al., 2017).

  • Safety and Pharmacokinetics in Japanese Patients : A phase I study demonstrated that Ipatasertib was safe and well-tolerated in Japanese patients with advanced solid tumors. The study also assessed its combination with abiraterone and prednisolone in castration-resistant prostate cancer patients (Doi et al., 2019).

  • Solid Tumors Treatment : A phase I study showed that Ipatasertib is effective and safe in patients with diverse solid tumors. It targets active phosphorylated AKT and has shown preliminary antitumor activity (Saura et al., 2017).

  • Prostate Cancer Therapy : Ipatasertib has been evaluated for its efficacy in metastatic castration-resistant prostate cancer. A phase II study showed that combining it with abiraterone led to prolonged radiographic progression-free survival, especially in patients with PTEN-loss tumors (de Bono et al., 2018).

  • Drug-Drug Interaction and Safety : A study on the interaction of Ipatasertib with other drugs, specifically darolutamide, in prostate cancer patients found the combination to be well-tolerated and did not significantly affect the pharmacokinetics of Ipatasertib (Sutaria et al., 2022).

  • Commercial Manufacturing Process : The development of the commercial manufacturing process for Ipatasertib, which is being tested in Phase III clinical trials, was detailed in a study. The process involves complex synthesis and a range of chemical techniques (Bachmann et al., 2021).

  • Endometrial Cancer : Ipatasertib demonstrated anti-proliferative and anti-tumorigenic effects in pre-clinical studies for endometrioid endometrial cancer, suggesting its potential for clinical trials in this cancer type (O'Donnell et al., 2021).

properties

IUPAC Name

(2S)-2-(4-chlorophenyl)-1-[4-[(5R,7R)-7-hydroxy-5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]piperazin-1-yl]-3-(propan-2-ylamino)propan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32ClN5O2.ClH/c1-15(2)26-13-19(17-4-6-18(25)7-5-17)24(32)30-10-8-29(9-11-30)23-21-16(3)12-20(31)22(21)27-14-28-23;/h4-7,14-16,19-20,26,31H,8-13H2,1-3H3;1H/t16-,19-,20-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGGYVQQEWGRNDH-GJYOXNSLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C2=C1C(=NC=N2)N3CCN(CC3)C(=O)C(CNC(C)C)C4=CC=C(C=C4)Cl)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@H](C2=C1C(=NC=N2)N3CCN(CC3)C(=O)[C@H](CNC(C)C)C4=CC=C(C=C4)Cl)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H33Cl2N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ipatasertib hydrochloride

CAS RN

1489263-16-2
Record name Ipatasertib monohydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1489263162
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (S)-2-(4-chlorophenyl)-1-(4-((5R,7R)-7-hydroxy-5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazin-1-yl)-3-(isopropylamino)propan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name IPATASERTIB MONOHYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M94BW9PF2L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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